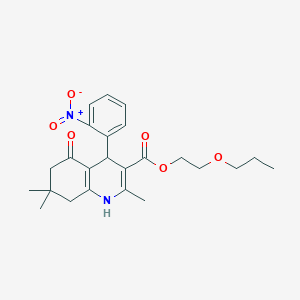![molecular formula C16H17BrN2OS B4954069 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4954069.png)
1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BTCP, and it is a piperazine derivative that has been shown to have a range of interesting properties. In
作用機序
The mechanism of action of BTCP is not fully understood, but it is believed to involve the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can result in a range of physiological and behavioral effects. Additionally, BTCP has been shown to have an affinity for the serotonin transporter, which suggests that it may have additional effects on the central nervous system.
Biochemical and Physiological Effects:
BTCP has been shown to have a range of biochemical and physiological effects, including an increase in dopamine levels in the brain, anxiolytic effects, and a decrease in locomotor activity. Additionally, BTCP has been shown to have potential applications in the treatment of Parkinson's disease, as it acts as a dopamine transporter blocker.
実験室実験の利点と制限
One advantage of using BTCP in lab experiments is that it is a well-studied compound with a range of potential applications. Additionally, the synthesis of BTCP is relatively straightforward, which makes it a useful tool for investigating the function of the central nervous system. However, one limitation of using BTCP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving BTCP. One area of research could focus on the development of new compounds that are based on the structure of BTCP, with the aim of improving its therapeutic potential. Additionally, future research could investigate the mechanism of action of BTCP in more detail, with the aim of developing a better understanding of its effects on the central nervous system. Finally, future research could investigate the potential applications of BTCP in the treatment of other neurological disorders, such as depression and schizophrenia.
合成法
The synthesis of BTCP involves the reaction of 2-methylphenylpiperazine with 5-bromo-2-thiophenecarbonyl chloride in the presence of a base. This reaction leads to the formation of BTCP, which is a white solid that is soluble in organic solvents. The synthesis of BTCP has been well-documented in the literature, and it is a relatively straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
BTCP has been studied for a range of scientific research applications, including its potential use as a tool for investigating the function of the central nervous system. One study found that BTCP can act as a dopamine transporter blocker, which suggests that it may have potential applications in the treatment of Parkinson's disease. Additionally, BTCP has been shown to have anxiolytic effects in animal models, which suggests that it may have potential applications in the treatment of anxiety disorders.
特性
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c1-12-4-2-3-5-13(12)18-8-10-19(11-9-18)16(20)14-6-7-15(17)21-14/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIUCVQNIXTLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-isopropyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4953989.png)
![methyl 4-{[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}butanoate](/img/structure/B4953993.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine](/img/structure/B4953996.png)

![N-methyl-N-[4-(4-morpholinyl)butyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4954003.png)


![4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B4954037.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine 3-oxide](/img/structure/B4954040.png)
![6-bromo-2-{[2-(2-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4954045.png)
![5-{[(4-chloro-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954053.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4954062.png)
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4954072.png)
![2-(benzyl{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4954084.png)
